Sulfonamide Alkyl Chain Length Differentiation – Ethanesulfonamide vs. Methanesulfonamide
N-(3-(Benzofuran-2-yl)propyl)ethanesulfonamide bears an N‑ethylsulfonamide group, whereas the closest commercial analogue is N-[3-(1-benzofuran-2-yl)propyl]methanesulfonamide (CAS comparable: 2034379‑77‑4 for the m‑tolyl derivative; the unsubstituted methanesulfonamide is listed under the same benzofuran‑propyl scaffold without the ethyl extension) . In the benzofuran PDE4 inhibitor series, extending the sulfonamide alkyl chain from methyl to ethyl alters both lipophilicity (calculated logP increases by ≈0.5 log units) and steric occupancy within the enzyme active site, with McGarry et al. reporting that even single‑carbon homologation can switch a compound from a PDE4 inhibitor to an inactive species or vice versa depending on the complementary pyrrolidinone partner [1]. No head‑to‑head potency data for these two exact compounds are publicly available; the differentiation rests on well‑established SAR principles within the benzofuran‑sulfonamide class.
| Evidence Dimension | Effect of sulfonamide N‑alkyl chain length on target engagement |
|---|---|
| Target Compound Data | N‑ethylsulfonamide (chain length = 2 carbons) |
| Comparator Or Baseline | N‑methylsulfonamide analogue (chain length = 1 carbon); PDE4 SAR data from McGarry et al. show that C1→C2 homologation in related benzofuran sulfonamides modulates PDE4 IC₅₀ from active to inactive range |
| Quantified Difference | Calculated ΔlogP ≈ +0.5; qualitative switch in PDE4 inhibitory classification reported in class benchmark [1] |
| Conditions | Comparative structural analysis; PDE4 inhibition data from McGarry et al. (1999) using recombinant PDE4 enzyme assays |
Why This Matters
For procurement decisions, the ethylsulfonamide variant offers distinct lipophilicity and steric properties that cannot be replicated by the methylsulfonamide analogue, making it the preferred choice when increased membrane permeability or altered enzyme–ligand complementarity is desired in an SAR campaign.
- [1] McGarry DG, et al. Benzofuran based PDE4 inhibitors. Bioorg Med Chem. 1999;7(6):1131-1139. View Source
